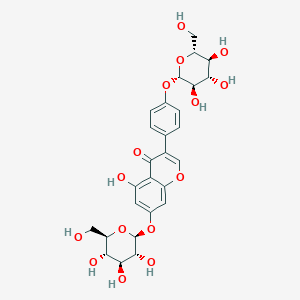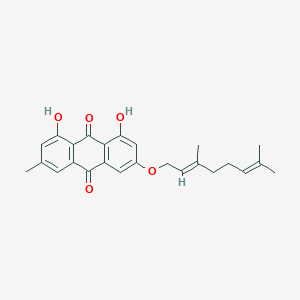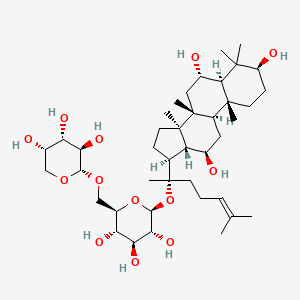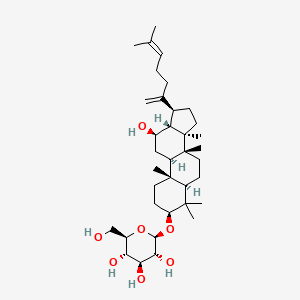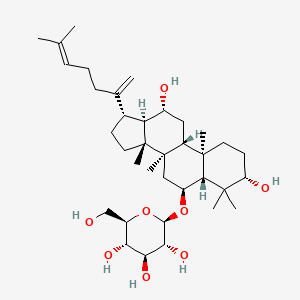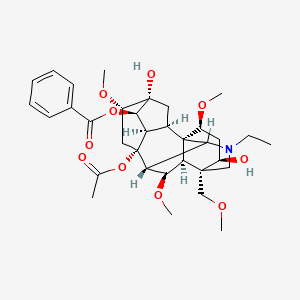
Indaconitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indaconitine is a diterpenoid alkaloid derived from the Aconitum plant species, particularly from the rhizomes. It belongs to the family Ranunculaceae and is known for its potent biological activities. Historically, Aconitum plants have been used in traditional medicine for their therapeutic properties, including anti-inflammatory and anti-tumor effects .
作用机制
Target of Action
Indaconitine, a diterpenoid alkaloid found in the genus Aconitum, primarily targets the central nervous system . It has been shown to exhibit dose-dependent analgesic action through the central nervous system .
Mode of Action
It is presumed to involve the central nervous system . The compound interacts with its targets, leading to changes that result in its analgesic and anti-inflammatory activities .
Biochemical Pathways
The transformation pathways of this compound have been investigated in various processes such as boiling, steaming, and sand frying . These processes lead to the formation of different compounds, indicating that multiple biochemical pathways are affected by this compound .
Pharmacokinetics
A study on the pharmacokinetics of this compound in mice revealed that the compound was administered orally at 2 mg/kg and intravenously at 0.05 mg/kg . The bioavailability of this compound was found to be 25.8% . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its analgesic and anti-inflammatory activities . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the transformation pathways of this compound can vary depending on the process used (e.g., boiling, steaming, sand frying), suggesting that the compound’s action can be influenced by the processing environment .
生化分析
Biochemical Properties
Indaconitine is part of the C19 and C20-diterpenoid alkaloids, a dynamic group of compounds found in various species across the Aconitum genus . These alkaloids have been reported to possess significant pharmacological properties and interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is known that Aconitum alkaloids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
A study has reported the pharmacokinetics of this compound in mice after oral and intravenous administration
准备方法
Synthetic Routes and Reaction Conditions: Indaconitine can be synthesized through various chemical processes. One notable method involves the transformation of diterpenoid alkaloids during the sand frying process. This method includes the use of column chromatography for the separation of transformed products, and the structure is identified using nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the Aconitum plant rhizomes. The process includes the use of solvents and chromatographic techniques to isolate and purify the compound. The extraction process is optimized to ensure high yield and purity of this compound .
化学反应分析
Types of Reactions: Indaconitine undergoes various chemical reactions, including hydrolysis and elimination reactions. During the sand frying process, this compound transforms into different products, such as Δ15(16)-16-demethoxythis compound .
Common Reagents and Conditions: The sand frying process involves heating the compound in the presence of sand, which facilitates the transformation. Column chromatography is used to separate the transformed products, and NMR and HR-ESI-MS are employed for structural identification .
Major Products Formed: The major products formed from the transformation of this compound include Δ15(16)-16-demethoxythis compound and mithaconitine. These transformed products exhibit lower cardiotoxicity and strong anti-arrhythmic activities .
科学研究应用
Indaconitine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is a potent inhibitor of acetylcholinesterase, making it valuable in neurological research . Additionally, its anti-arrhythmic properties have been studied for potential therapeutic applications in treating cardiac arrhythmias .
相似化合物的比较
- Aconitine
- Neoaconitine
- Hypoaconitine
- Yunaconitine
Comparison: Indaconitine is unique among diterpenoid alkaloids due to its specific transformation products and their distinct biological activities. For instance, mithaconitine, a transformed product of this compound, exhibits lower cardiotoxicity compared to aconitine . Additionally, this compound’s potent inhibition of acetylcholinesterase sets it apart from other similar compounds .
This compound’s unique properties and transformation pathways make it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
4491-19-4 |
|---|---|
分子式 |
C34H47NO10 |
分子量 |
629.7 g/mol |
IUPAC 名称 |
[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO10/c1-7-35-16-31(17-40-3)21(37)13-22(41-4)34-20-14-32(39)23(42-5)15-33(45-18(2)36,25(28(34)35)26(43-6)27(31)34)24(20)29(32)44-30(38)19-11-9-8-10-12-19/h8-12,20-29,37,39H,7,13-17H2,1-6H3/t20-,21-,22+,23+,24-,25?,26+,27-,28?,29?,31+,32+,33-,34?/m1/s1 |
InChI 键 |
PHDZNMWTZQPAEW-LXEXWYGISA-N |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
手性 SMILES |
CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
规范 SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=CC=C7)O)OC)OC(=O)C)OC)OC)O)COC |
同义词 |
8-Acetyl ludaconitine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


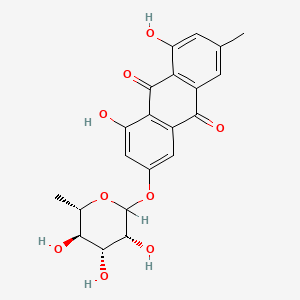
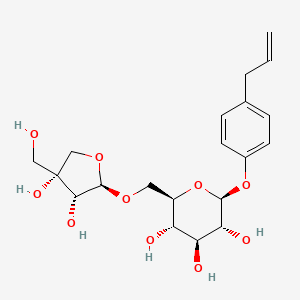
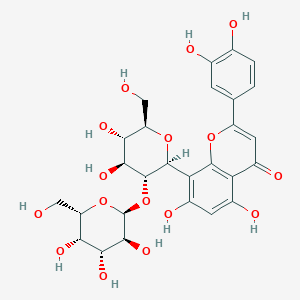
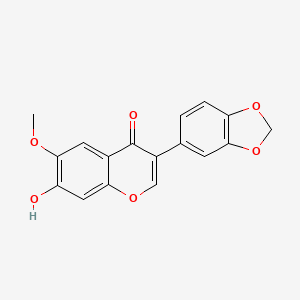
![6-(7-Hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B600415.png)
